molecular formula C18H20FNO B10843296 4-(2-(4-Fluorophenoxy)-4-methylphenyl)piperidine

4-(2-(4-Fluorophenoxy)-4-methylphenyl)piperidine

Cat. No.: B10843296
M. Wt: 285.4 g/mol
InChI Key: MUPPOMFFBLBAKT-UHFFFAOYSA-N
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Description

4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine is an organic compound belonging to the class of diphenylethers. This compound is characterized by the presence of two benzene rings linked through an ether group, with a piperidine ring attached to one of the benzene rings. The fluorine atom on the phenoxy group adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine typically involves the reaction of 4-fluorophenol with 4-methylbenzyl chloride to form 4-(4-fluorophenoxy)-4-methylbenzyl chloride. This intermediate is then reacted with piperidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine is unique due to the presence of both a fluorophenoxy group and a methylphenyl group attached to the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

4-[2-(4-fluorophenoxy)-4-methylphenyl]piperidine

InChI

InChI=1S/C18H20FNO/c1-13-2-7-17(14-8-10-20-11-9-14)18(12-13)21-16-5-3-15(19)4-6-16/h2-7,12,14,20H,8-11H2,1H3

InChI Key

MUPPOMFFBLBAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCNCC2)OC3=CC=C(C=C3)F

Origin of Product

United States

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